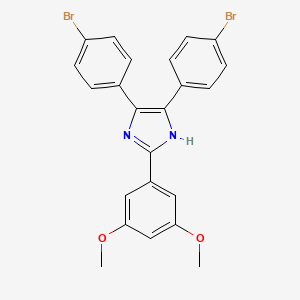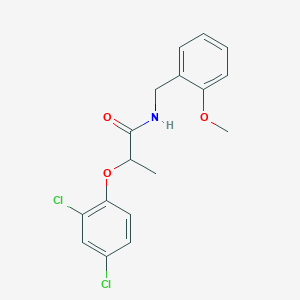
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been of significant interest in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the inhibition of specific enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungi and bacteria, this compound has been shown to inhibit cell growth and division. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, this compound has been shown to have low toxicity in normal cells and tissues. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole. One potential direction is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a chemical compound with significant potential as a therapeutic agent. This compound has been extensively studied for its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its potential to treat neurodegenerative diseases. Further research is needed to explore the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Méthodes De Synthèse
The synthesis of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the reaction of 4-bromobenzyl bromide and 3,5-dimethoxybenzaldehyde with ammonium acetate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties in various scientific studies. Additionally, this compound has been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c1-28-19-11-16(12-20(13-19)29-2)23-26-21(14-3-7-17(24)8-4-14)22(27-23)15-5-9-18(25)10-6-15/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIDIPEBFQETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)